molecular formula C18H15N3O3 B2776492 N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide CAS No. 1219914-89-2

N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B2776492
CAS No.: 1219914-89-2
M. Wt: 321.336
InChI Key: XJSKLCDBCRWORT-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features an indazole ring fused with a benzofuran moiety, which is further functionalized with a methoxy group and a carboxamide group

Mechanism of Action

Target of Action

The primary target of N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a key receptor involved in angiogenesis, the process of new blood vessel formation, and plays a crucial role in the growth and spread of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the indazole ring through a transition metal-catalyzed reaction, such as a Cu(OAc)2-catalyzed N–N bond formation . The benzofuran moiety can be synthesized via a cyclization reaction involving appropriate precursors. The final step involves coupling the indazole and benzofuran units under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize byproducts. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carboxamide group would produce an amine derivative.

Scientific Research Applications

N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its methoxy and carboxamide groups provide additional sites for chemical modification, enhancing its versatility in various applications.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-10-14-6-5-13(23-2)8-16(14)24-17(10)18(22)20-12-4-3-11-9-19-21-15(11)7-12/h3-9H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSKLCDBCRWORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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